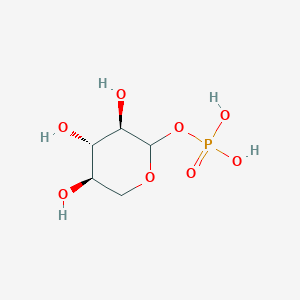
(Percloro-1,3-fenileno)dimetilamina
Descripción general
Descripción
“m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” is an organic compound. It is a derivative of m-xylene in which the four aromatic hydrogen atoms are replaced by chlorine . It is also known as 1,3-Bis(aminomethyl)-2,4,5,6-tetrachlorobenzene .
Synthesis Analysis
The synthesis of “m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” involves the ferric chloride-catalyzed reaction of the xylene with chlorine .
Molecular Structure Analysis
The molecular formula of “m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” is C₆H₄(CH₂NH₂)₂ .
Chemical Reactions Analysis
“m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” is combustible and may burn but does not ignite readily. When heated, vapors may form explosive mixtures with air .
Physical and Chemical Properties Analysis
“m-Xylene-alpha,alpha’-diamine, 2,4,5,6-tetrachloro-” is a colorless liquid with a faint ammonia-like odor . It has a molecular weight of 136.2, a boiling point of 477°F, a freezing point of 58°F, and is miscible in water . Its specific gravity is 1.032 and it has a flash point of 243°F .
Aplicaciones Científicas De Investigación
Monitoreo Ambiental
(Percloro-1,3-fenileno)dimetilamina, también conocida como 2,4,5,6-Tetracloro-m-xililenodiamina, se ha identificado en muestras ambientales como el agua potable . Su presencia en tales matrices es crucial para evaluar la exposición humana y los riesgos ambientales. La detección y cuantificación del compuesto son vitales para controlar la calidad del agua y garantizar la seguridad de la salud pública.
Sensores Electroquímicos
Las propiedades electroquímicas de los derivados de 2,4,5,6-Tetracloro-m-xililenodiamina los hacen adecuados para su uso en sensores electroquímicos . Estos sensores pueden detectar y cuantificar la presencia del compuesto en varias muestras, lo cual es esencial para el análisis ambiental y el monitoreo de la exposición potencial a sustancias tóxicas.
Industria del Caucho y los Polímeros
Los derivados de 2,4,5,6-Tetracloro-m-xililenodiamina se agregan a los productos industriales relacionados con el caucho para prevenir el agrietamiento oxidativo, la degradación térmica y el envejecimiento . Esta aplicación es importante para extender la vida útil de los productos de caucho y mejorar su rendimiento en diversas aplicaciones industriales.
Química Analítica
En química analítica, 2,4,5,6-Tetracloro-m-xililenodiamina se utiliza como estándar para el análisis cromatográfico . Sirve como un compuesto de referencia para la cromatografía de gases (GC) y la cromatografía líquida (LC), ayudando en la determinación precisa de pesticidas organoclorados y otros contaminantes ambientales.
Material de Referencia para Pruebas
El compuesto está disponible como un estándar de referencia de alta calidad para el análisis y las pruebas ambientales . Se utiliza para garantizar la precisión y confiabilidad de los métodos analíticos empleados en los laboratorios ambientales.
Investigación sobre los Riesgos para la Salud Humana
Los estudios que involucran derivados de 2,4,5,6-Tetracloro-m-xililenodiamina se centran en las evaluaciones de riesgos para la salud humana . Los posibles efectos del compuesto en la salud humana, como la hepatotoxicidad y la alteración del metabolismo de los glucolípidos, son áreas de investigación activa. Comprender estos efectos es crucial para desarrollar directrices de seguridad y límites de exposición.
Safety and Hazards
Propiedades
IUPAC Name |
[3-(aminomethyl)-2,4,5,6-tetrachlorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBTXDOKVCRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168738 | |
| Record name | m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16969-06-5 | |
| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016969065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16969-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetrachloro-m-xylene-α,α'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5,6-TETRACHLORO-1,3-BENZENEDIMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4Q2J734X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)

![4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(2-Methylphenyl)-3-Oxo-Naphthalene-2-Carboxamide](/img/structure/B103572.png)




